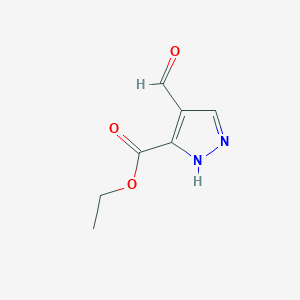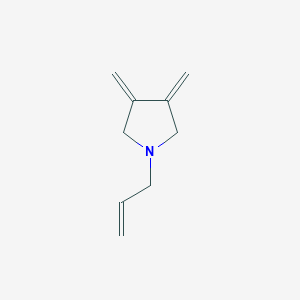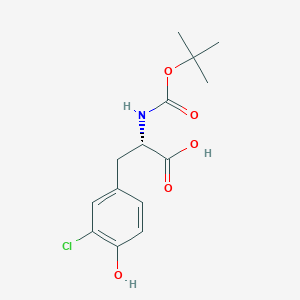
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid (MOPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC belongs to the pyridine carboxylic acid family and has a molecular formula of C8H7NO3.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, while 5-LOX is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can reduce inflammation and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX, as mentioned earlier. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes. Additionally, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, making it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one of the limitations of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Moreover, the development of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid analogs with improved properties is also an area of interest for future research.
In conclusion, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes involved in inflammation and cancer proliferation. While there are advantages and limitations to working with 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, there are several future directions for research on this compound, which could lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with acetic anhydride and phosphoric acid. Another method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with oxalyl chloride and dimethylformamide, followed by hydrolysis with sodium hydroxide.
Applications De Recherche Scientifique
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
177785-13-6 |
|---|---|
Nom du produit |
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid |
Formule moléculaire |
C7H7NO3 |
Poids moléculaire |
153.14 g/mol |
Nom IUPAC |
2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-6(7(9)10)3-2-4-8(5)11/h2-4H,1H3,(H,9,10) |
Clé InChI |
QKKZCIBRTCZSHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
SMILES canonique |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
Synonymes |
3-Pyridinecarboxylicacid,2-methyl-,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
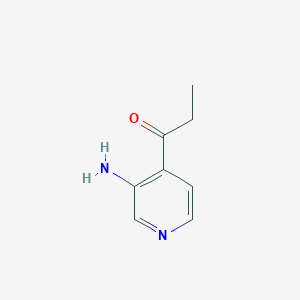
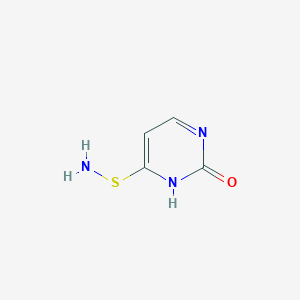

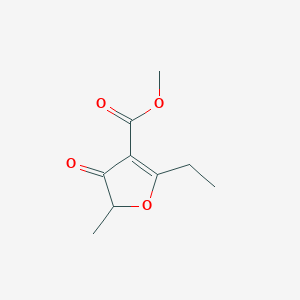
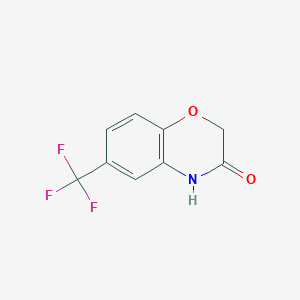
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

